Diphenyl(2-(3-(triethylsilyl)naphthalen-2-yl)phenyl)phosphane
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Overview
Description
Diphenyl(2-(3-(triethylsilyl)naphthalen-2-yl)phenyl)phosphane is a complex organophosphorus compound with the molecular formula C34H35PSi. This compound is characterized by the presence of a phosphane group bonded to a phenyl ring, which is further substituted with a triethylsilyl naphthalenyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl(2-(3-(triethylsilyl)naphthalen-2-yl)phenyl)phosphane typically involves the reaction of diphenylphosphine with a naphthalenyl-substituted phenyl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium tert-butoxide, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. Large-scale reactors and continuous flow systems can be employed to optimize the yield and purity of the product. The use of automated systems ensures consistent reaction conditions and minimizes human error .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2-(3-(triethylsilyl)naphthalen-2-yl)phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Diphenyl(2-(3-(triethylsilyl)naphthalen-2-yl)phenyl)phosphane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biological systems as a phosphine ligand.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of Diphenyl(2-(3-(triethylsilyl)naphthalen-2-yl)phenyl)phosphane involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating chemical transformations. The triethylsilyl group enhances the compound’s stability and solubility, making it an effective ligand in various reactions .
Comparison with Similar Compounds
Similar Compounds
- Diphenyl(2-(3-(trimethylsilyl)naphthalen-2-yl)phenyl)phosphane
- Triphenylphosphine
- Diphenylphosphine
Uniqueness
Diphenyl(2-(3-(triethylsilyl)naphthalen-2-yl)phenyl)phosphane is unique due to the presence of the triethylsilyl group, which imparts enhanced stability and solubility compared to similar compounds. This makes it particularly useful in applications requiring robust and soluble ligands .
Properties
Molecular Formula |
C34H35PSi |
---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
diphenyl-[2-(3-triethylsilylnaphthalen-2-yl)phenyl]phosphane |
InChI |
InChI=1S/C34H35PSi/c1-4-36(5-2,6-3)34-26-28-18-14-13-17-27(28)25-32(34)31-23-15-16-24-33(31)35(29-19-9-7-10-20-29)30-21-11-8-12-22-30/h7-26H,4-6H2,1-3H3 |
InChI Key |
QMFBSQREUPCVFS-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC2=CC=CC=C2C=C1C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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